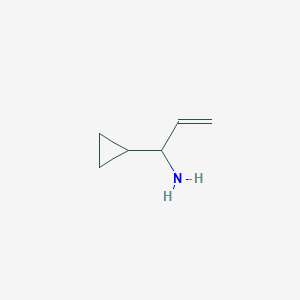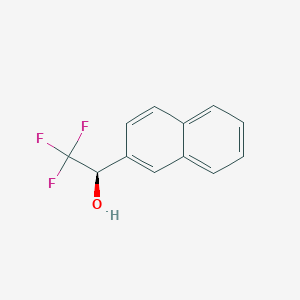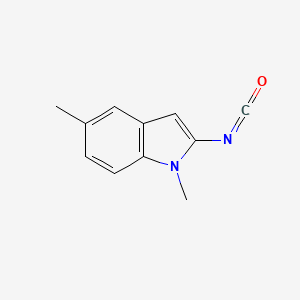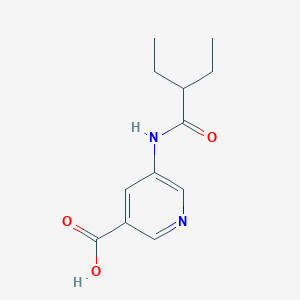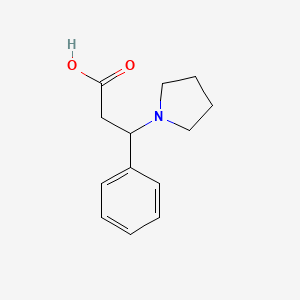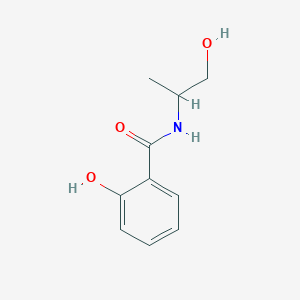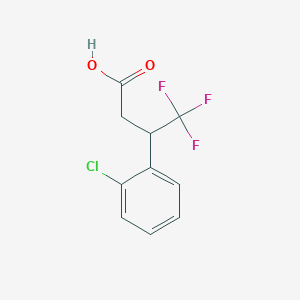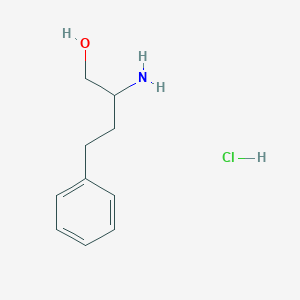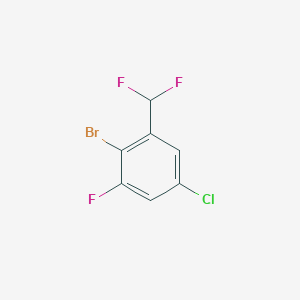
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxypropanoic acid moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-methylphenylacetic acid followed by hydrolysis. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The hydrolysis step involves the use of a strong acid or base to convert the intermediate into the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), thiols (RSH)
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-3-methylphenyl)-2-oxopropanoic acid
Reduction: Formation of 3-(3-Methylphenyl)-2-hydroxypropanoic acid
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential applications in the development of bioactive compounds. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-3-methylphenyl)-2-hydroxypropanoic acid
- 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid
- 3-(4-Methyl-3-methylphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties.
Eigenschaften
Molekularformel |
C10H11BrO3 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
3-(4-bromo-3-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
WXLVRBGRDWPDHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


